5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]-N-propan-2-ylpyrimidin-2-amine
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Overview
Description
5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]-N-propan-2-ylpyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with a piperidine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]-N-propan-2-ylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]-N-propan-2-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]-N-propan-2-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]-N-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Often used in medicinal chemistry for their pharmacological properties.
Piperidine derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]-N-propan-2-ylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]-N-propan-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6/c1-16(2)26-22-23-12-17(13-24-22)15-28-10-8-19(9-11-28)21-20(14-25-27-21)18-6-4-3-5-7-18/h3-7,12-14,16,19H,8-11,15H2,1-2H3,(H,25,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXYURQWPLXFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)CN2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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